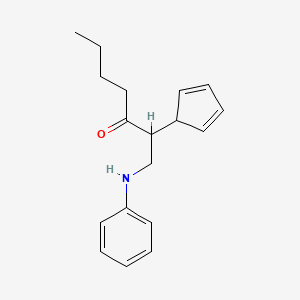![molecular formula C14H18O2 B12607106 (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one CAS No. 898542-86-4](/img/structure/B12607106.png)
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one is a chiral compound with a cyclohexanone core substituted with a hydroxy group and a 4-methylphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methylbenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Procedure: The 4-methylbenzyl alcohol is deprotonated to form an alkoxide, which then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone. The reaction mixture is then quenched with water and extracted to isolate the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: (2S)-2-[4-Methylphenylmethyl]cyclohexan-1-one
Reduction: (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexanol
Substitution: (2S)-2-[Chloro(4-methylphenyl)methyl]cyclohexan-1-one
科学的研究の応用
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.
作用機序
The mechanism of action of (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the cyclohexanone core can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexanol: Similar structure but with an additional hydroxy group.
(2S)-2-[Chloro(4-methylphenyl)methyl]cyclohexan-1-one: Similar structure but with a chloro group instead of a hydroxy group.
(2S)-2-[4-Methylphenylmethyl]cyclohexan-1-one: Similar structure but without the hydroxy group.
Uniqueness
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
898542-86-4 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
(2S)-2-[(R)-hydroxy-(4-methylphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h6-9,12,14,16H,2-5H2,1H3/t12-,14+/m1/s1 |
InChIキー |
SEQBEAUPXVRRFA-OCCSQVGLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H]2CCCCC2=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(C2CCCCC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
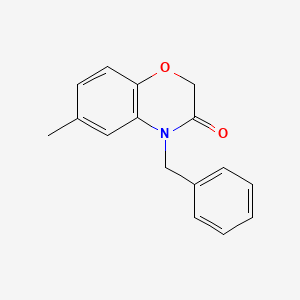
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)
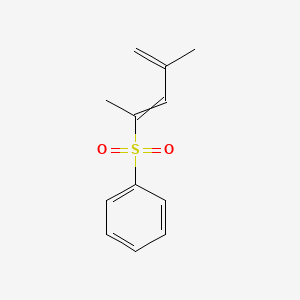
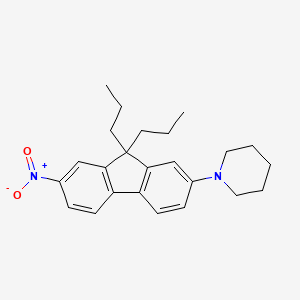
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)

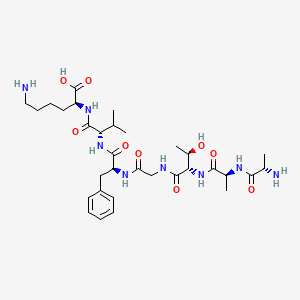
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
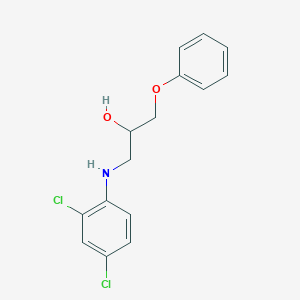
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

